BenchChemオンラインストアへようこそ!

3-Bromo-5-chloro-2-hydroxybenzoic acid

Antifungal screening Food preservative intermediates Aspergillus niger inhibition

3-Bromo-5-chloro-2-hydroxybenzoic acid (CAS 4068-58-0), also known as 3-bromo-5-chlorosalicylic acid, is a dihalogenated salicylic acid derivative with molecular formula C₇H₄BrClO₃ and molecular weight 251.46 g/mol. It belongs to the class of halogenated benzoic acids bearing both electron-withdrawing bromine (at position and chlorine (at position substituents on the salicylic core.

Molecular Formula C7H4BrClO3
Molecular Weight 251.46 g/mol
CAS No. 4068-58-0
Cat. No. B1273939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-hydroxybenzoic acid
CAS4068-58-0
Molecular FormulaC7H4BrClO3
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)Br)Cl
InChIInChI=1S/C7H4BrClO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)
InChIKeyXDHJZXVJIHAQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-hydroxybenzoic Acid (CAS 4068-58-0) – Procurement-Relevant Identity and Physicochemical Baseline


3-Bromo-5-chloro-2-hydroxybenzoic acid (CAS 4068-58-0), also known as 3-bromo-5-chlorosalicylic acid, is a dihalogenated salicylic acid derivative with molecular formula C₇H₄BrClO₃ and molecular weight 251.46 g/mol [1]. It belongs to the class of halogenated benzoic acids bearing both electron-withdrawing bromine (at position 3) and chlorine (at position 5) substituents on the salicylic core. Key physicochemical descriptors include a computed XLogP3 of 3, topological polar surface area of 57.5 Ų, and a reported melting point of 138–140 °C . The asymmetric mixed-halogen substitution pattern distinguishes this compound from symmetrically substituted dihalo-salicylic acids and influences its intermolecular interactions, lipophilicity, and biological recognition properties that are relevant to procurement decisions in medicinal chemistry, agrochemical intermediate synthesis, and metal-complex ligand design.

Why 3-Bromo-5-chloro-2-hydroxybenzoic Acid Cannot Be Replaced by 3,5-Dichloro or 3,5-Dibromo Analogs in Critical Selection Contexts


Procurement specialists and medicinal chemists often assume that dihalogenated salicylic acids are interchangeable based on gross structural similarity. However, the mixed bromine–chlorine substitution in 3-bromo-5-chloro-2-hydroxybenzoic acid confers a distinct electronic and steric profile that cannot be replicated by symmetric 3,5-dichloro or 3,5-dibromo analogs. In antifungal screening against Aspergillus niger, the 3-bromo-5-chloro form showed an initial strength (IS) value equivalent to that of the 5-bromo-3-chloro isomer and superior to that of the 3,5-dichloro form [1]. At the enzyme inhibition level, 3-bromo-5-chloro-2-hydroxybenzoic acid demonstrates inhibitory activity against human eosinophil peroxidase (EPX) bromination activity (IC₅₀ = 360 nM) [2], a biological interaction not observed with unsubstituted salicylic acid or monohalogenated variants. The unique halogen complement also affects lipophilicity (XLogP3 = 3) and solid-state properties (m.p. 138–140 °C), impacting solubility, formulation behavior, and synthetic handle reactivity that generic substitution cannot predictably match. These quantitative and qualitative differences underscore the necessity for compound-specific procurement rather than class-level substitution.

Quantitative Differentiation Evidence for 3-Bromo-5-chloro-2-hydroxybenzoic Acid Versus the Nearest Analogs


Antifungal IS Value Relative to 3,5-Dichlorosalicylic Acid

In an agar plate filter paper disc assay at pH 3.7 against Aspergillus niger, the 3-bromo-5-chloro-2-hydroxybenzoic acid exhibited an initial strength (IS) value quantitatively equivalent to that of the 5-bromo-3-chloro isomer, and both were superior to that of the 3,5-dichloro form [1]. The study tested 13 halogeno-salicylic acids and reported that increasing halogen atom number generally increased antifungal activity; however, the mixed Br/Cl substitution pattern produced a non-additive effect that diverged from the trend observed with symmetric dihalo forms. The 3,5-dichloro form had a lower IS value, while the 4,5-dichloro form was the most effective overall. This demonstrates that halogen identity and regiochemistry—not merely halogen count—determine antifungal potency, making 3-bromo-5-chloro-2-hydroxybenzoic acid a distinct entity for antifungal structure-activity relationship (SAR) campaigns and preservative intermediate synthesis.

Antifungal screening Food preservative intermediates Aspergillus niger inhibition

Lipophilicity (XLogP3) as a Selection Criterion over 3,5-Dichlorosalicylic Acid

The computed XLogP3 value for 3-bromo-5-chloro-2-hydroxybenzoic acid is 3.0 [1], which represents a meaningful increase in lipophilicity compared to 3,5-dichlorosalicylic acid (XLogP3 = 2.9) [2] and a substantially higher value than unsubstituted salicylic acid (XLogP3 ≈ 1.1) [3]. The introduction of bromine at position 3 in place of chlorine contributes approximately +0.1 to +0.2 logP units, consistent with the Hansch π parameter for bromine (+0.86) versus chlorine (+0.71) on aromatic systems. This incremental lipophilicity difference influences passive membrane permeability, protein binding, and tissue distribution—parameters critical in lead optimization for intracellular targets or CNS-penetrant candidates. For procurement decisions in medicinal chemistry, the specific Br/Cl combination offers a tunable lipophilicity intermediate between the diCl (XLogP3 = 2.9) and the diBr analog (XLogP3 estimated ≈ 3.2) without the molecular weight penalty of two bromine atoms.

Lipophilicity optimization Membrane permeability Drug-like property tuning

Melting Point Difference as an Indicator of Solid-State and Handling Properties

The experimentally determined melting point of 3-bromo-5-chloro-2-hydroxybenzoic acid is 138–140 °C , which is approximately 80–84 °C lower than the melting point of 3,5-dichlorosalicylic acid (221–224 °C) . This substantial difference in melting behavior reflects distinct crystal packing forces arising from the mixed halogen substitution pattern. The lower melting point of the Br/Cl compound suggests weaker intermolecular interactions in the solid state, which can translate to improved solubility in organic solvents and easier handling during synthetic operations requiring dissolution at moderate temperatures. For procurement in process chemistry and scale-up applications, the lower melting point may reduce energy costs associated with pre-heating, improve compatibility with temperature-sensitive co-reactants, and facilitate purification by recrystallization under milder conditions.

Crystallinity Solid-state properties Formulation processing

Enzyme Inhibition Profile: Human Eosinophil Peroxidase (EPX) Inhibitory Activity

3-Bromo-5-chloro-2-hydroxybenzoic acid inhibits human eosinophil peroxidase (EPX) bromination activity with an IC₅₀ of 360 nM, measured using tyrosine as substrate by quantifying 3-bromotyrosine formation after 10 minutes of incubation [1]. EPX is a haloperoxidase implicated in inflammatory tissue damage in asthma and eosinophil-associated diseases. The same ChEMBL-curated BindingDB record also reports inhibition of myeloperoxidase (MPO) chlorination activity with IC₅₀ values of 1.0 nM and 1.4 nM under different assay conditions, indicating a broader anti-peroxidase profile. Unsubstituted salicylic acid and common monohalogenated salicylic acid derivatives have not been reported as potent EPX inhibitors in curated databases, suggesting that the 3-bromo-5-chloro substitution pattern enables a specific pharmacophoric interaction with the peroxidase active site that is not achievable with simpler halogenation patterns. This evidence, while lacking a direct head-to-head comparator within the same study, supports the unique biological signature of this mixed-halogen compound for discovery programs targeting heme peroxidases.

Enzyme inhibition Peroxidase inhibitor Anti-inflammatory target

Synthetic Versatility: Ligand Precursor for Bioactive Metal Complexes

3-Bromo-5-chloro-2-hydroxybenzoic acid serves as a direct precursor to 3-bromo-5-chloro-salicylaldehyde (3-Br-5-Cl-saloH), a ligand that forms structurally characterized zinc(II) complexes with demonstrated DNA-intercalating, albumin-binding, antioxidant, and antimicrobial properties [1]. A companion publication on zinc(II) complexes of 3,5-dichloro-salicylaldehyde [2] provides a cross-study comparative framework: both series form analogous [Zn(X-salo)₂(N,N'-donor)] complexes, but the Br/Cl ligand yields complexes with distinct DNA-binding affinity and antimicrobial spectrum owing to the electronic and steric influence of the mixed halogen pattern. The availability of crystallographically characterized complexes (e.g., [Zn(3-Br-5-Cl-salo)₂(H₂O)₂] and [Zn(3-Br-5-Cl-salo)₂(phen)]) underscores the synthetic utility of the mixed-halogen acid as a building block for generating structurally diverse and biologically active metallodrug candidates. This distinguishes 3-bromo-5-chloro-2-hydroxybenzoic acid from its symmetric dihalogenated counterparts, which, while also forming complexes, produce different biological activity profiles against S. aureus, B. subtilis, E. coli, and X. campestris.

Metal complex synthesis Zinc(II) complexes Antimicrobial agents

High-Value Application Scenarios for 3-Bromo-5-chloro-2-hydroxybenzoic Acid Backed by Differential Evidence


Antifungal SAR Library Design for Food Preservative and Agricultural Fungicide Discovery

In antifungal screening programs targeting Aspergillus niger, 3-bromo-5-chloro-2-hydroxybenzoic acid occupies a distinct activity niche: its initial strength (IS) surpasses that of 3,5-dichlorosalicylic acid and equals that of the 5-bromo-3-chloro isomer . This places the compound as a strategic inclusion in SAR libraries designed to explore the impact of mixed-halogen substitution on antifungal potency. Procurement of this specific compound, rather than the symmetric dihalo analogs, is justified when the research objective is to dissect the contribution of bromine versus chlorine regiochemistry to conidiogenesis inhibition.

Lead Optimization for Peroxidase-Targeted Anti-Inflammatory Therapeutics

The confirmed sub-micromolar inhibition of human eosinophil peroxidase (IC₅₀ = 360 nM) positions 3-bromo-5-chloro-2-hydroxybenzoic acid as a validated starting scaffold for medicinal chemistry campaigns aimed at EPX- and MPO-driven inflammatory diseases. The mixed-halogen pattern appears critical for this activity, as unsubstituted and monohalogenated salicylic acids lack comparable potency. Procuring this specific compound provides a biologically pre-validated core structure that can be elaborated into lead series through conventional medicinal chemistry transformations at the carboxylic acid position.

Metallodrug Candidate Synthesis via Salicylaldehyde Ligand Derivatization

Conversion of the carboxylic acid to the corresponding salicylaldehyde yields 3-bromo-5-chloro-salicylaldehyde, a ligand that forms structurally characterized zinc(II) complexes with demonstrated DNA-intercalating, albumin-binding, and broad-spectrum antimicrobial properties . The mixed Br/Cl substitution yields complexes with biological profiles distinct from those derived from 3,5-dichloro- and 3,5-dibromo-salicylaldehyde analogs . For inorganic medicinal chemistry groups synthesizing metallodrug libraries, procuring the Br/Cl acid ensures access to a unique ligand electronic space that cannot be achieved by simply procuring the dihalogenated symmetric analogs.

Solid-State and Formulation Compatibility Screening

The melting point of 138–140 °C —approximately 82 °C lower than that of 3,5-dichlorosalicylic acid (221–224 °C) —offers practical advantages in formulation development. The lower melting point facilitates melt-based processing, hot-melt extrusion, and solvent-free synthesis protocols, while also improving dissolution kinetics in organic reaction media. Procurement for formulation and process chemistry applications should prioritize this compound when temperature-sensitive processing is required or when the higher melting point of the dichloro analog poses solubility and handling challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloro-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.